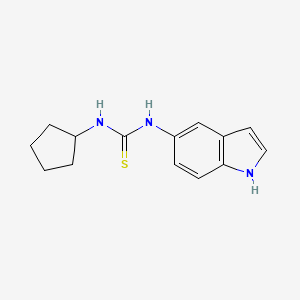

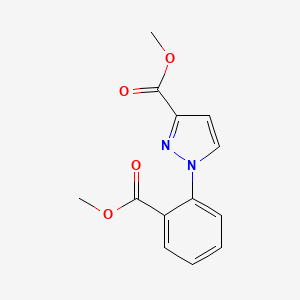

![molecular formula C12H19NO3 B3016888 Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2305185-32-2](/img/structure/B3016888.png)

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .

Molecular Structure Analysis

The molecular structure of a carbamate involves a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to yield the corresponding amine and a carbonic acid derivative . They can also react with Grignard reagents and organolithium compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a carbamate compound will depend on its specific structure. Factors that can influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .Applications De Recherche Scientifique

Synthesis of Antibacterial Agents

EN300-6758937: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This antibiotic exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. The compound’s role in the synthesis process involves multiple steps, including amination, reduction, and esterification, highlighting its importance in developing potent antibacterial medications.

Development of Anti-Cancer Compounds

The compound is used in the synthesis of intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , which is related to the natural product jaspine B . Jaspine B has shown cytotoxic activity against various human carcinoma cell lines, indicating the potential of EN300-6758937 in cancer research and treatment development.

Organic Synthesis Methodologies

EN300-6758937 is involved in advanced organic synthesis methods, as described in patent literature . These methods aim to improve the yield and purity of complex organic compounds, which are essential for various pharmaceutical applications. The compound’s versatility in reaction conditions and its ability to form stable products under different synthesis steps is of significant interest to researchers in organic chemistry.

Material Science Applications

While not directly related to EN300-6758937, the compound’s structural and chemical properties may inspire the development of new materials in engineering and construction. For example, the principles of cross-linking and bonding seen in the compound’s synthesis could inform the manufacturing of engineered wood products like oriented strand board (OSB), which relies on adhesives and compression of wood strands .

Chemical Process Optimization

The synthesis of EN300-6758937 involves optimizing chemical processes to achieve higher efficiency and better product characteristics . This includes reducing reaction medium viscosity and enhancing product yield, which are critical factors in industrial-scale production of pharmaceuticals and other chemical products.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMKFUNPSCZRAT-IWSPIJDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC1CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)

![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)

![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)

![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)